molecular formula C25H17N3O2S B15163451 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one CAS No. 143208-46-2

7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one

Cat. No.: B15163451
CAS No.: 143208-46-2
M. Wt: 423.5 g/mol
InChI Key: BXWLKTDVYAHZJW-UHFFFAOYSA-N
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Description

7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,4-d]pyridazine intermediates with aniline and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide
  • 3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one stands out due to its unique structural features, which contribute to its diverse biological activities. Its thienopyridazine core and specific substituents enhance its ability to interact with various molecular targets, making it a valuable compound for scientific research.

Properties

CAS No.

143208-46-2

Molecular Formula

C25H17N3O2S

Molecular Weight

423.5 g/mol

IUPAC Name

5-anilino-7-benzoyl-3-phenylthieno[3,4-d]pyridazin-4-one

InChI

InChI=1S/C25H17N3O2S/c29-22(17-10-4-1-5-11-17)23-20-16-26-28(19-14-8-3-9-15-19)25(30)21(20)24(31-23)27-18-12-6-2-7-13-18/h1-16,27H

InChI Key

BXWLKTDVYAHZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=NN(C(=O)C3=C(S2)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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